Cas no 209252-16-4 (Fmoc-d-β-homophenylalanine)
Fmoc-d-β-homophenylalanine Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-D-beta-homophenylalanine
- (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-phenylbutyric acid
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid
- (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid
- (R)-3-(Fmoc-amino)-4-phenylbutyric acid
- FMOC-(R)-3-AMINO-4-PHENYLPROPIONIC ACID
- Fmoc-D-β-HomoPhe-OH
- Fmoc-D-β-HoPhe-OH
- A-homophenylalanine
- A-Homophe-OH
- AmbotzFAA6600
- Fmoc-D-
- Fmoc-D-ß-homophenylalanine
- DTXSID60426702
- MFCD04117843
- AKOS015948793
- F14120
- Benzenebutanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaR)-
- EN300-637474
- AC-22088
- CS-0038390
- (r)-3-(fmoc-amino)-4-phenylbutanoic acid
- (S)-3-(Fmoc-amino)-4-phenylbutyric acid
- (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid
- SCHEMBL119383
- DS-7826
- Fmoc-D-beta-Homophe-OH
- 209252-16-4
- Fmoc-D-Phe-(C#CH2)OH
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoicacid
- Fmoc-D-beta-Homophe-OH, >=96%
- Fmoc-d-β-homophenylalanine
- (3R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-PHENYLBUTANOIC ACID
-
- MDL: MFCD04117843
- Inchi: 1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1
- InChI Key: DQNUGHJJKNFCND-GOSISDBHSA-N
- SMILES: O=C(O)C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CC4=CC=CC=C4
Computed Properties
- Exact Mass: 401.16300
- Monoisotopic Mass: 401.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 566
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.254
- Boiling Point: 633.2°Cat760mmHg
- Flash Point: 336.8°C
- Refractive Index: 1.624
- PSA: 75.63000
- LogP: 5.00200
Fmoc-d-β-homophenylalanine Security Information
- WGK Germany:3
- FLUKA BRAND F CODES:10-21
- Storage Condition:2-8°C
Fmoc-d-β-homophenylalanine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-d-β-homophenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0991412-5g |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 5g |
$400 | 2024-08-02 | |
| Enamine | EN300-637474-0.25g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 0.25g |
$53.0 | 2023-06-06 | |
| Chemenu | CM184665-10g |
Fmoc-D-beta-homophenylalanine |
209252-16-4 | 95%+ | 10g |
$*** | 2023-03-30 | |
| TRC | F604320-50mg |
Fmoc-d-β-homophenylalanine |
209252-16-4 | 50mg |
$133.00 | 2023-05-18 | ||
| Alichem | A019064225-10g |
Fmoc-D-beta-homophenylalanine |
209252-16-4 | 97% | 10g |
$570.32 | 2023-09-02 | |
| TRC | F604320-25mg |
Fmoc-d-β-homophenylalanine |
209252-16-4 | 25mg |
$81.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285605-100 mg |
Fmoc-(R)-3-amino-4-phenylbutyric acid, |
209252-16-4 | 100MG |
¥511.00 | 2023-07-11 | ||
| Enamine | EN300-637474-0.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 0.5g |
$91.0 | 2023-06-06 | |
| Enamine | EN300-637474-1.0g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 1g |
$142.0 | 2023-06-06 | |
| Enamine | EN300-637474-2.5g |
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid |
209252-16-4 | 95% | 2.5g |
$277.0 | 2023-06-06 |
Fmoc-d-β-homophenylalanine Suppliers
Fmoc-d-β-homophenylalanine Related Literature
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
Additional information on Fmoc-d-β-homophenylalanine
Professional Introduction to Fmoc-d-β-homophenylalanine (CAS No. 209252-16-4)
Fmoc-d-β-homophenylalanine, with the chemical abstracts service number CAS No. 209252-16-4, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound belongs to the class of protected amino acids, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the solid-phase peptide synthesis (SPPS) methodology. The unique structure of Fmoc-d-β-homophenylalanine incorporates a β-homophenylalanine moiety, making it a valuable building block for constructing complex peptide sequences with precise stereochemical control.
The significance of Fmoc-d-β-homophenylalanine in modern synthetic chemistry cannot be overstated. Its application extends beyond basic peptide synthesis, finding relevance in the development of novel therapeutic agents and biomimetic materials. The β-homophenylalanine component introduces a non-natural amino acid into the peptide chain, which can influence the physicochemical properties and biological activity of the resulting peptide. This has led to its exploration in various research areas, including drug design and enzyme inhibition studies.
In recent years, significant advancements have been made in the utilization of Fmoc-d-β-homophenylalanine for the synthesis of bioactive peptides. One notable area of research involves its role in developing peptidomimetics, which are designed to mimic the structure and function of natural peptides while offering improved pharmacological profiles. For instance, studies have demonstrated that incorporating β-homophenylalanine into peptide analogs can enhance their stability and bioavailability, making them more effective in therapeutic applications.
The Fmoc protection group on Fmoc-d-β-homophenylalanine is particularly advantageous for SPPS due to its stability under basic conditions and ease of removal upon acidic cleavage. This feature ensures high yields and purity during peptide elongation, minimizing side reactions and improving overall synthetic efficiency. Consequently, Fmoc-d-β-homophenylalanine has become a staple reagent in both academic and industrial laboratories engaged in peptide chemistry.
Recent research has also highlighted the potential of Fmoc-d-β-homophenylalanine in the development of targeted therapeutics. By leveraging its unique structural properties, researchers have been able to design peptides that exhibit specific binding interactions with biological targets. For example, peptides incorporating β-homophenylalanine have shown promise in targeting receptors overexpressed in cancer cells, leading to innovative approaches for tumor-specific therapy. These findings underscore the compound's versatility and its potential to contribute to next-generation pharmaceutical solutions.
The synthesis and application of Fmoc-d-β-homophenylalanine also align with broader trends in green chemistry and sustainable manufacturing practices. Efforts are underway to optimize synthetic routes that minimize waste and reduce environmental impact while maintaining high product quality. Such initiatives are crucial for ensuring that advancements in peptide chemistry are both scientifically impactful and environmentally responsible.
In conclusion, Fmoc-d-β-homophenylalanine (CAS No. 209252-16-4) represents a cornerstone compound in modern peptide synthesis and pharmaceutical research. Its unique structural features and functional attributes make it an indispensable tool for developing novel bioactive molecules. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is expected to grow further, driving innovation across multiple scientific disciplines.
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